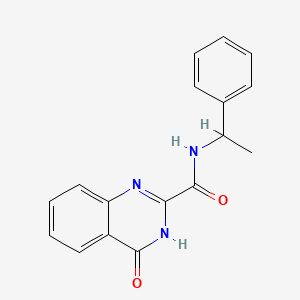![molecular formula C20H19N3O3 B6052783 4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6052783.png)
4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is also known as PQ-10, and it belongs to the class of quinoxaline derivatives. PQ-10 has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of PQ-10 has been studied in several research articles. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. PQ-10 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, which can reduce the risk of inflammatory diseases.
Biochemical and Physiological Effects:
PQ-10 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. PQ-10 has also been shown to decrease inflammation and oxidative stress, which can reduce the risk of several diseases. In addition, PQ-10 has been shown to have anticonvulsant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
PQ-10 has several advantages for lab experiments. It is easy to synthesize, and it has been well-studied for its potential therapeutic applications. However, there are also some limitations. PQ-10 has poor solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of PQ-10 is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of PQ-10. One direction is to study its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its antioxidant properties and its potential as a treatment for oxidative stress-related diseases. In addition, more research is needed to fully understand the mechanism of action of PQ-10 and to design experiments to study its effects.
Synthesemethoden
The synthesis of PQ-10 has been described in several research articles. One of the methods involves the reaction of 4-bromo-2-nitrobenzoic acid with N-(2-bromoethyl)pyrrolidine, followed by reduction of the nitro group and cyclization with 1,2-diaminobenzene. Another method involves the reaction of 2-chloro-N-(4-formylphenyl)acetamide with N-(2-bromoethyl)pyrrolidine, followed by cyclization with 1,2-diaminobenzene. These methods have been optimized to obtain high yields of PQ-10.
Wissenschaftliche Forschungsanwendungen
PQ-10 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. PQ-10 has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and depression. In addition, PQ-10 has been studied for its antioxidant properties and as a potential treatment for oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
4-[4-[(2-oxopyrrolidin-1-yl)methyl]benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18-13-23(17-5-2-1-4-16(17)21-18)20(26)15-9-7-14(8-10-15)12-22-11-3-6-19(22)25/h1-2,4-5,7-10H,3,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPNRDABEMEACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide](/img/structure/B6052763.png)
![2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
![1-butyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6052774.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6052777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6052781.png)